2-Chloro-4,6-dinitroaniline

Description

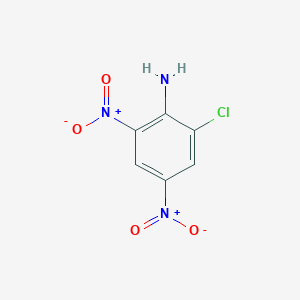

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRIICYSGQGXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063062 | |

| Record name | 2-Chloro-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3531-19-9 | |

| Record name | 6-Chloro-2,4-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3531-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,4-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2,4-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ874UC2KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dinitroaniline, with the CAS number 3531-19-9, is a substituted aromatic amine that serves as a significant intermediate in the synthesis of various organic compounds, particularly disperse dyes.[1] Its chemical structure, featuring a chlorine atom and two nitro groups on an aniline backbone, imparts distinct physical and chemical characteristics that are crucial for its application and handling. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-4,6-dinitroaniline, detailed experimental protocols for its synthesis and analysis, and an illustration of its likely biological mechanism of action based on its chemical class.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-4,6-dinitroaniline are summarized in the tables below. It is important to note that while the melting point is well-documented, the boiling point and density are primarily based on estimations.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClN₃O₄ | [1] |

| Molecular Weight | 217.57 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder and/or chunks | [2][3] |

| Melting Point | 157-159 °C (lit.) | [1][2] |

| Boiling Point | 280 °C (rough estimate) | [4] |

| Density | 2.0410 g/cm³ (rough estimate) | [1] |

| pKa (Predicted) | -6.83 ± 0.10 | [1] |

Spectroscopic Data

Note: The following data is for 2-chloro-4-nitroaniline and is provided for reference.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available in chemical databases. |

| ¹³C NMR | Spectral data available in chemical databases. |

| IR | Spectral data available in chemical databases. |

Experimental Protocols

Synthesis of 2-Chloro-4,6-dinitroaniline

A common method for the synthesis of 2-Chloro-4,6-dinitroaniline is through the chlorination of 2,4-dinitroaniline.

Materials:

-

2,4-Dinitroaniline

-

Hydrochloric acid (31%)

-

Chlorine gas

-

Hydrogen peroxide (27.5%)

-

Water

Procedure:

-

To a reactor, add 350 g of 2,4-dinitroaniline (99.86% content), 700 g of 31% hydrochloric acid, and 500 g of water.

-

Raise the temperature to 35 ± 5 °C and stir the mixture for 2 hours.

-

Introduce 83 g of chlorine gas into the reactor over a period of 4-5 hours, maintaining the temperature at 45 ± 5 °C.

-

After the addition of chlorine gas is complete, continue stirring at 45 ± 5 °C for an additional 2 hours.

-

Increase the temperature of the reaction mixture to 60 ± 5 °C.

-

Slowly add 96 g of 27.5% hydrogen peroxide dropwise over 4 hours, ensuring the temperature is maintained at 65 ± 5 °C.

-

After the addition of hydrogen peroxide is complete, continue the reaction at 65 ± 5 °C for 2 hours.

-

Filter the resulting solid product via suction filtration to obtain the wet product.

-

Dry the product to yield 2-Chloro-4,6-dinitroaniline.

This process has been reported to yield a product with 98.3% HPLC content and a product yield of 98.4%.

Analytical Methods

The purity and identity of 2-Chloro-4,6-dinitroaniline can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed for the quantitative analysis of 2-Chloro-4,6-dinitroaniline.

-

Gas Chromatography (GC): GC is another suitable method for the determination and purity assessment of 2-Chloro-4,6-dinitroaniline. An SE-54 fused silica capillary column or a similar column can be utilized.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Chloro-4,6-dinitroaniline.

Caption: Workflow for the synthesis of 2-Chloro-4,6-dinitroaniline.

Proposed Biological Signaling Pathway

As a member of the dinitroaniline class of compounds, 2-Chloro-4,6-dinitroaniline is expected to exert its biological effects primarily through the disruption of microtubule polymerization. This mechanism is well-established for dinitroaniline herbicides.

Caption: Inhibition of microtubule polymerization by dinitroanilines.

References

Structure and molecular weight of 6-chloro-2,4-dinitroaniline.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and associated experimental data for 6-chloro-2,4-dinitroaniline. It is intended to serve as a core resource for professionals in research and development.

Chemical Identity and Properties

6-Chloro-2,4-dinitroaniline, with the CAS Number 3531-19-9, is a yellow crystalline powder.[1] It is primarily utilized as an intermediate in the synthesis of disperse dyes.[2] The compound is also known by its IUPAC name, 2-chloro-4,6-dinitroaniline.[3]

Molecular Structure and Weight

The fundamental chemical and physical properties of 6-chloro-2,4-dinitroaniline are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃O₄ | [3][4] |

| Molecular Weight | 217.57 g/mol | [1][3][4] |

| IUPAC Name | 2-chloro-4,6-dinitroaniline | [3] |

| CAS Number | 3531-19-9 | [1] |

| Appearance | Yellow solid/powder | [1] |

| Melting Point | 157-159 °C | [1] |

| Linear Formula | ClC₆H₂(NO₂)₂NH₂ | [1] |

A visualization of the molecular structure is provided below.

Caption: Chemical structure of 6-chloro-2,4-dinitroaniline.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the unequivocal identification and characterization of a chemical compound.

Spectroscopic Data

While full spectra are best viewed in their original formats, a summary of available spectroscopic data is presented below.

| Data Type | Details | Source |

| GC-MS | Data available from the NIST Mass Spectrometry Data Center. | [3] |

| LC-MS | Data available. | [3] |

| ¹³C NMR | Spectra available from John Wiley & Sons, Inc. | [3] |

| FTIR | KBr wafer technique data available from Maybridge Chemical Company Ltd. | [3] |

| ATR-IR | Data available from Sigma-Aldrich. | [3] |

Crystallographic Data

6-chloro-2,4-dinitroaniline is known to exist in three polymorphic forms, which can be distinguished by their mechanical properties.[1] Detailed crystal structure data is available through the Cambridge Crystallographic Data Centre (CCDC).

| Polymorph | CCDC Number | Associated DOI |

| Form I | 260455 | 10.1039/b500712g |

| Form II | - | - |

| Form III | - | - |

Experimental Protocols

Detailed methodologies for the synthesis of 6-chloro-2,4-dinitroaniline are outlined in various patents. Below are summaries of two distinct synthesis protocols.

Protocol 1: Chlorination with Chlorine and Sodium Chlorate

This method is described as a clean production process.

-

Step 1: Pulping and Initial Chlorination

-

Disperse 2,4-dinitroaniline into a hydrochloric acid solution (e.g., 18% concentration) in a reaction flask equipped with a stirrer and thermometer.

-

After stirring to create a slurry, slowly introduce chlorine gas while maintaining the temperature between 20-40°C.

-

-

Step 2: Secondary Chlorination

-

Following the initial chlorination, raise the temperature to 40°C.

-

Gradually add a sodium chlorate solution (e.g., 30%) over a period of 1.5 hours, allowing the reaction temperature to rise to 40-55°C.

-

-

Step 3: Work-up

-

After the reaction is complete, filter the mixture.

-

Wash the resulting solid with water to obtain 6-chloro-2,4-dinitroaniline. The mother liquor can be recycled.

-

Protocol 2: Chlorination using 1,3-dichloro-5,5-dimethylhydantoin

This process utilizes an alternative chlorinating agent.

-

Step 1: Pulping

-

Dissolve 2,4-dinitroaniline in an organic solvent such as ethyl acetate in a reaction kettle.

-

Add a small amount of an acid solution (e.g., 8% hydrochloric acid).

-

Stir the mixture at an elevated temperature (e.g., 55°C) for 1 hour to form a puree.

-

-

Step 2: Chlorination

-

Add 1,3-dichloro-5,5-dimethylhydantoin in batches to the slurry while maintaining the temperature at 55°C. The addition is typically carried out over 1 hour.

-

Continue the reaction for an additional hour after the addition is complete.

-

-

Step 3: Post-treatment

-

Concentrate the reaction mixture to remove a portion of the solvent.

-

Cool the mixture to room temperature and filter.

-

Wash the filter cake with purified water until the pH is neutral (6-7).

-

Dry the product to obtain 6-chloro-2,4-dinitroaniline.

-

Biological Activity and Pathways

Contrary to what might be expected for a molecule with potential applications in drug development, 6-chloro-2,4-dinitroaniline is not known to be involved in specific mammalian signaling pathways. Its primary biological effects are associated with toxicity and a mechanism of action shared with other dinitroaniline compounds.

Toxicological Profile

Exposure to 6-chloro-2,4-dinitroaniline can lead to methemoglobinemia, a condition characterized by a reduced ability of red blood cells to carry oxygen.[5] Symptoms of overexposure can include dizziness, headache, cyanosis (bluish skin), and rapid heart rate.[5]

Mechanism of Action: Tubulin Binding

Dinitroaniline compounds are recognized for their ability to bind to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule polymerization. While this property makes them effective as herbicides by inhibiting cell division in plants, it also points to a potential mechanism of cytotoxicity in other organisms.

The logical relationship of this mechanism is depicted below.

Caption: Mechanism of action for dinitroaniline compounds.

Bacterial Degradation Pathway

While not a signaling pathway, the biodegradation of related compounds has been studied. For instance, the bacterium Rhodococcus sp. can metabolize 2-chloro-4-nitroaniline. The degradation is initiated by a flavin-dependent monooxygenase that removes the nitro group.[6] This is followed by the action of an aniline dioxygenase.[6] This highlights a potential bioremediation pathway for this class of compounds.

References

- 1. 6-氯-2,4-二硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 6-Chloro-2,4-dinitroaniline | C6H4ClN3O4 | CID 19052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

Solubility of 2-Chloro-4,6-dinitroaniline in common laboratory solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4,6-dinitroaniline (CAS No. 3531-19-9) in common laboratory solvents. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, purification, formulation, and analysis of this compound.

Introduction

2-Chloro-4,6-dinitroaniline is a substituted aniline compound characterized by the presence of a chlorine atom and two nitro groups on the benzene ring. Its chemical structure influences its physicochemical properties, including its solubility, which is a critical parameter for its application in various chemical and pharmaceutical contexts. Understanding the solubility of this compound is essential for process development, formulation design, and analytical method development.

Solubility Profile

Currently, detailed quantitative solubility data for 2-Chloro-4,6-dinitroaniline in a wide range of common laboratory solvents is not extensively available in peer-reviewed literature. However, qualitative solubility information has been reported, providing valuable insights into its behavior in different solvent systems.

Qualitative Solubility

A summary of the available qualitative solubility data for 2-Chloro-4,6-dinitroaniline is presented in the table below.

| Solvent | Temperature | Solubility |

| Water | Hot | Soluble |

| Acetone | Hot | Soluble |

| Acetic Acid | Hot | Soluble |

| Various other solvents | - | No data available[1] |

Table 1: Qualitative Solubility of 2-Chloro-4,6-dinitroaniline in Various Solvents.[2]

It is important to note that the term "soluble" is qualitative and indicates that the compound dissolves to a noticeable extent under the specified conditions. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Solubility Determination

For a precise and reproducible determination of the solubility of 2-Chloro-4,6-dinitroaniline, the isothermal saturation method is a widely accepted and reliable technique. This method involves allowing the solid compound to reach equilibrium with the solvent at a constant temperature, followed by the quantitative analysis of the resulting saturated solution.

Materials and Equipment

-

2-Chloro-4,6-dinitroaniline (high purity)

-

Selected solvents (analytical grade)

-

Constant temperature shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-4,6-dinitroaniline to several vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is established.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to enable the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of 2-Chloro-4,6-dinitroaniline.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent system.

-

Calculate the solubility of 2-Chloro-4,6-dinitroaniline in the solvent at the specified temperature, typically expressed in g/100 g of solvent, mg/mL, or mole fraction.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While quantitative solubility data for 2-Chloro-4,6-dinitroaniline remains limited, qualitative reports indicate its solubility in hot aqueous and organic solvents such as acetone and acetic acid. For applications requiring precise solubility values, the isothermal saturation method, coupled with a reliable analytical technique like HPLC, provides a robust framework for experimental determination. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers to obtain accurate and reproducible solubility data, which is crucial for the effective utilization of this compound in scientific and industrial settings.

References

Spectroscopic Analysis of 2-Chloro-4,6-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4,6-dinitroaniline, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for 2-Chloro-4,6-dinitroaniline is summarized in the tables below, providing a quick reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-4,6-dinitroaniline

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.770 | Singlet | H-3 |

| 8.429 | Singlet | H-5 |

| 8.27 | Broad Singlet | -NH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-4,6-dinitroaniline

Table 3: IR Spectroscopic Data for 2-Chloro-4,6-dinitroaniline

Detailed IR peak assignments for 2-Chloro-4,6-dinitroaniline are not available in the public domain. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Aniline) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Asymmetric NO₂ Stretching | 1500 - 1550 |

| Symmetric NO₂ Stretching | 1335 - 1385 |

| C=C Stretching (Aromatic) | 1450 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-Cl Stretching | 600 - 800 |

Table 4: Mass Spectrometry Data for 2-Chloro-4,6-dinitroaniline

| m/z | Relative Intensity (%) | Proposed Fragment |

| 217 | 100.0 | [M]⁺ |

| 187 | 32.5 | [M - NO]⁺ |

| 171 | 10.8 | [M - NO₂]⁺ |

| 141 | 19.6 | [M - NO₂ - H]⁺ |

| 125 | 56.1 | [C₅H₂ClN₂O]⁺ |

| 90 | 37.4 | [C₅H₂ClNO]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 2-Chloro-4,6-dinitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton environments of 2-Chloro-4,6-dinitroaniline.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of 2-Chloro-4,6-dinitroaniline is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Chloro-4,6-dinitroaniline.

Methodology:

-

Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-4,6-dinitroaniline.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern is analyzed to provide information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Chloro-4,6-dinitroaniline.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Chloro-4,6-dinitroaniline (CAS 3531-19-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Synonyms

The compound with CAS number 3531-19-9 is identified by the IUPAC name 2-chloro-4,6-dinitroaniline .[1] It is a dinitroaniline derivative characterized by a chlorine atom and two nitro groups attached to the aniline backbone.[2]

This chemical is also known by a variety of synonyms, reflecting its use in different commercial and research contexts. A comprehensive list of these synonyms is provided in the table below for clear identification.

| Synonym | Reference |

| 6-Chloro-2,4-dinitroaniline | [1][2] |

| Benzenamine, 2-chloro-4,6-dinitro- | [1] |

| 2,4-Dinitro-6-chloroaniline | |

| 2-Chloro-4,6-dinitrobenzenamine | |

| Aniline, 2-chloro-4,6-dinitro- | [1] |

| 6-Chloro-2,4-dinitrophenylamine | [3] |

| Chlorodinitroaniline | [4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-4,6-dinitroaniline is essential for its handling, application in synthesis, and for toxicological and environmental fate assessments. The key quantitative data are summarized in the following table.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃O₄ | [1][2][3] |

| Molecular Weight | 217.57 g/mol | [1][3] |

| Appearance | Yellow to orange crystalline powder/chunks | [2][5][6] |

| Melting Point | 157-159 °C (lit.) | [5][7] |

| Boiling Point | 280 °C (rough estimate) | [4] |

| Flash Point | 181.4 °C | [7] |

| Vapor Pressure | 7.3 x 10⁻⁶ mmHg at 25°C | [7] |

| pKa | -6.83 ± 0.10 (Predicted) | [7] |

| Refractive Index | 1.6000 (estimate) | [7] |

Synthesis and Analytical Methods

Synthesis of 2-Chloro-4,6-dinitroaniline

A common synthetic route to 2-chloro-4,6-dinitroaniline involves the chlorination of 2,4-dinitroaniline.[8] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2,4-Dinitroaniline [8]

-

Reaction Setup: To a suitable reactor, add 350 g of 2,4-dinitroaniline (99.86% purity), 700 g of hydrochloric acid (31% mass concentration), and 500 g of water.

-

Initial Stirring: Raise the temperature to 35 ± 5 °C and stir the mixture for 2 hours.

-

Chlorination: Introduce 83 g of chlorine gas into the reaction vessel over a period of 4-5 hours, maintaining the temperature at 45 ± 5 °C.

-

Incubation: After the complete addition of chlorine gas, maintain the reaction mixture at 45 ± 5 °C for an additional 2 hours.

-

Oxidation: Increase the temperature to 60 ± 5 °C and begin the dropwise addition of 96 g of hydrogen peroxide (27.5% concentration) while maintaining the temperature at 65 ± 5 °C. The addition should be completed within 4 hours.

-

Final Reaction: After the addition of hydrogen peroxide is complete, hold the reaction at 65 ± 5 °C for 2 hours.

-

Isolation and Purification: The product is isolated by suction filtration. The resulting wet product is then dried to yield 2-chloro-4,6-dinitroaniline. This process has a reported yield of 98.4%.[8]

Analytical Methods

Accurate quantification and identification of 2-chloro-4,6-dinitroaniline are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed methods.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water, often with a buffer such as phosphate, is used in an isocratic or gradient elution mode.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength between 220-290 nm is suitable for this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis

-

Column: An SE-54 fused silica capillary column or a similar non-polar to mid-polar column is recommended.

-

Injection: On-column or splitless injection techniques are appropriate.

-

Detector: A Nitrogen-Phosphorus Detector (NPD) is highly recommended for its sensitivity and selectivity for nitrogen-containing compounds, which minimizes the likelihood of false positives. An Electron Capture Detector (ECD) can also be used.

-

Confirmation: For unambiguous identification, especially in complex matrices, confirmation by Gas Chromatography-Mass Spectrometry (GC-MS) is advised.[9]

Biological Activity and Toxicology

2-Chloro-4,6-dinitroaniline is recognized for its biological activity, which necessitates careful handling and a thorough understanding of its toxicological profile.

Toxicological Summary

The compound is classified as hazardous, with acute toxicity if swallowed, in contact with skin, or if inhaled.[1] It may also cause damage to organs through prolonged or repeated exposure.[1] One of the significant health effects associated with exposure to aniline derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[10] Symptoms of methemoglobinemia can include cyanosis (bluish skin), dizziness, headache, and shortness of breath.[10]

Mutagenicity

Nitroaromatic compounds are often scrutinized for their mutagenic potential. The mutagenicity of these compounds is typically assessed using the bacterial reverse mutation assay, commonly known as the Ames test.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - OECD 471) [1][11][12]

-

Principle: The assay utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The test chemical's ability to cause reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid, is measured.[11][12]

-

Strains: A standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and TA102, or E. coli WP2 uvrA) should be used to detect different types of mutations.[13]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.[11]

-

Procedure (Plate Incorporation Method):

-

The tester strain, the test compound at various concentrations, and the S9 mix (or buffer) are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37 °C for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.[1]

Genotoxicity

To assess chromosomal damage, in vitro and in vivo micronucleus tests are conducted.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487) [1][14][15]

-

Principle: This test detects clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects by identifying micronuclei in the cytoplasm of interphase cells.[1][15]

-

Cell Lines: Suitable mammalian cell lines include Chinese Hamster Ovary (CHO), V79, TK6, or human peripheral blood lymphocytes.[1]

-

Treatment: Cells are exposed to at least three concentrations of the test compound, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, allowing for the identification of cells that have undergone one mitosis.

-

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[14]

Proposed Metabolic Pathway

While the specific metabolic pathway of 2-chloro-4,6-dinitroaniline has not been extensively detailed, a proposed pathway can be inferred from studies on structurally related compounds like 2-chloro-4-nitroaniline.[7][16] The primary metabolic transformations are expected to involve the reduction of the nitro groups.

Proposed Aerobic Biodegradation Pathway of 2-Chloro-4,6-dinitroaniline

The following diagram illustrates a plausible aerobic biodegradation pathway, initiated by the reduction of one of the nitro groups.

Caption: Proposed aerobic biodegradation pathway of 2-chloro-4,6-dinitroaniline.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the genotoxic potential of a chemical substance like 2-chloro-4,6-dinitroaniline, incorporating the key experimental protocols described in this guide.

Caption: A typical workflow for the genotoxicity assessment of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 4. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group [tentamus.com]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. criver.com [criver.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

Initial toxicological profile of 2-Chloro-4,6-dinitroaniline.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an initial toxicological profile of 2-Chloro-4,6-dinitroaniline based on publicly available data. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist for this compound, and further experimental validation is required for a complete toxicological characterization.

Executive Summary

Chemical and Physical Properties

| Property | Value |

| CAS Number | 3531-19-9 |

| Molecular Formula | C₆H₄ClN₃O₄ |

| Molecular Weight | 217.57 g/mol |

| Appearance | Yellow solid |

| Synonyms | Benzenamine, 2-Chloro-4,6-Dinitro- |

Toxicological Data

Acute Toxicity

Quantitative LD50/LC50 values for 2-Chloro-4,6-dinitroaniline are not consistently reported in publicly accessible literature. However, the substance is classified as acutely toxic.

Table 1: GHS Classification for Acute Toxicity [1][7]

| Exposure Route | Hazard Category | Hazard Statement |

| Oral | Category 4 | H302: Harmful if swallowed |

| Dermal | Category 4 | H312: Harmful in contact with skin |

| Inhalation | Category 4 | H332: Harmful if inhaled |

Note: Some notifications to the ECHA C&L Inventory indicate a higher hazard classification of "Fatal if swallowed," "Fatal in contact with skin," and "Fatal if inhaled."[7]

Skin and Eye Irritation

2-Chloro-4,6-dinitroaniline is classified as a skin and eye irritant.[1]

Table 2: GHS Classification for Skin and Eye Irritation [1]

| Endpoint | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Respiratory Tract Irritation

The compound is also classified for its potential to cause respiratory irritation.[1]

Table 3: GHS Classification for Specific Target Organ Toxicity (Single Exposure) [1]

| Endpoint | Hazard Category | Hazard Statement | Target Organs |

| Specific target organ toxicity – Single exposure | Category 3 | H335: May cause respiratory irritation | Respiratory system |

Genotoxicity and Carcinogenicity

There is a significant lack of specific experimental data on the genotoxicity and carcinogenicity of 2-Chloro-4,6-dinitroaniline. However, the broader class of nitroaromatic compounds is known to exhibit mutagenic and carcinogenic properties.[2][4] The mechanism of genotoxicity for nitroaromatic compounds generally involves the metabolic reduction of the nitro groups to form reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives, which can form DNA adducts.[3][4][6]

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on 2-Chloro-4,6-dinitroaniline are not available in the reviewed literature. The following represents standardized OECD guidelines that are typically employed for the assessment of the toxicological endpoints discussed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

0.5 g of the test substance (moistened with a small amount of water to ensure good skin contact) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch.

-

The patch is secured with non-irritating tape, and the trunk of the animal is wrapped with an elastic bandage for a 4-hour exposure period.

-

Following exposure, the patch and any residual test substance are removed.

-

-

Observations:

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Dermal reactions are scored according to a standardized grading system.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

A single dose of 0.1 g of the solid test substance is placed into the conjunctival sac of one eye of the rabbit.

-

The eyelids are held together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.

-

-

Observations:

-

The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.

-

Reactions of the cornea, iris, and conjunctivae are scored at each observation point.

-

Bacterial Reverse Mutation Test (Ames Test; Based on OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which have different mutations in genes involved in amino acid synthesis.

-

Procedure:

-

The test is conducted with and without a metabolic activation system (S9 mix), typically derived from the liver of induced rodents.

-

The test compound at various concentrations is incubated with the bacterial tester strains.

-

The mixture is then plated on a minimal agar medium that lacks the amino acid the bacteria need to grow.

-

-

Evaluation:

-

Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can form colonies.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

-

Visualizations

Experimental Workflow for Skin Irritation Assessment

Caption: Workflow for in vivo skin irritation testing based on OECD Guideline 404.

Proposed Signaling Pathway for Genotoxicity of Nitroaromatic Compounds

Caption: Proposed metabolic activation and genotoxicity pathway for 2-Chloro-4,6-dinitroaniline.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6-Chloro-2,4-dinitroaniline | C6H4ClN3O4 | CID 19052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dinitroaniline Derivatives: A Comprehensive Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitroaniline derivatives, a class of synthetic organic compounds, have garnered significant attention across various scientific disciplines due to their diverse biological activities. Initially recognized for their potent herbicidal properties, the research landscape for these molecules has expanded to encompass promising applications in medicinal chemistry, particularly in the development of novel anticancer and antiparasitic agents. This technical guide provides an in-depth exploration of the core research applications of dinitroaniline derivatives, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols. The primary mode of action for many dinitroaniline derivatives involves the disruption of microtubule dynamics, a fundamental cellular process, leading to cell cycle arrest and apoptosis. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development and related fields, facilitating further investigation and application of this versatile class of compounds.

Introduction

Dinitroanilines are a class of chemical compounds characterized by a dinitrophenyl group attached to an amine.[1] The specific arrangement of the nitro groups and various substitutions on the aniline ring give rise to a wide array of derivatives with distinct physicochemical properties and biological activities.[1] Historically, 2,6-dinitroaniline herbicides like trifluralin and pendimethalin have been extensively used in agriculture for pre-emergent weed control.[2][3] Their efficacy stems from their ability to inhibit microtubule formation in plants, thereby preventing root and shoot development.[2][3]

More recently, the focus of dinitroaniline research has pivoted towards their potential as therapeutic agents. The conservation of tubulin proteins across eukaryotes has made dinitroaniline derivatives attractive candidates for targeting parasitic protozoa and cancer cells, which exhibit high rates of proliferation dependent on microtubule dynamics. This guide will delve into the multifaceted applications of dinitroaniline derivatives, with a particular emphasis on their therapeutic potential.

Mechanism of Action: Microtubule Disruption

The predominant mechanism of action for biologically active dinitroaniline derivatives is the disruption of microtubule polymerization.[2][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton in eukaryotic cells.[2][4] They play a crucial role in various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape.

Dinitroaniline compounds exert their effects by binding to tubulin, primarily α-tubulin, preventing its polymerization into microtubules.[2][4] This binding occurs at a site distinct from other well-known microtubule inhibitors like colchicine and the vinca alkaloids. The binding of a dinitroaniline derivative to α-tubulin introduces a conformational change that hinders the incorporation of tubulin dimers into the growing microtubule, leading to a net depolymerization.[5]

The disruption of microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells and parasitic protozoa. By inhibiting the formation of the mitotic spindle, dinitroaniline derivatives cause an arrest of the cell cycle in the M-phase, ultimately triggering apoptosis or programmed cell death.[6]

Research Applications

Herbicidal Activity

Dinitroaniline herbicides are used for pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops.[2] Their low water solubility and strong binding to soil particles contribute to their persistence in the topsoil, where they are effective against germinating weeds.[3]

| Herbicide | Target Weeds | Application |

| Trifluralin | Annual grasses, some broadleaf weeds | Pre-emergence, soil-incorporated |

| Pendimethalin | Annual grasses, certain broadleaf weeds | Pre-emergence |

| Oryzalin | Annual grasses and broadleaf weeds | Pre-emergence |

| Ethalfluralin | Grasses and broadleaf weeds | Pre-emergence |

Table 1: Common Dinitroaniline Herbicides and Their Applications

Anticancer Activity

The antiproliferative properties of dinitroaniline derivatives against various cancer cell lines have been a significant area of research. Their ability to induce cell cycle arrest and apoptosis makes them promising candidates for cancer chemotherapy.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oryzalin | Toxoplasma gondii (in vitro) | ~0.25 | [1] |

| Pendimethalin | Toxoplasma gondii (in vitro) | ~0.25 | [1] |

| Dinitramine | Toxoplasma gondii (in vitro) | 0.045 | [1] |

| Ethalfluralin | Toxoplasma gondii (in vitro) | ~0.25 | [1] |

| Trifluralin | Toxoplasma gondii (in vitro) | ~0.3 | [7] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [8] |

| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [8] |

| Compound 4 | A549 (Lung Cancer) | 9.34 | [8] |

Table 2: In Vitro Anticancer and Antiparasitic Activity of Dinitroaniline Derivatives

Antiparasitic Activity

Several dinitroaniline derivatives have demonstrated potent activity against a range of protozoan parasites, including Toxoplasma gondii, Leishmania spp., and Trypanosoma brucei.[4][7][9] The selectivity of these compounds for parasite tubulin over mammalian tubulin provides a therapeutic window, minimizing host toxicity.[2]

| Compound | Parasite | IC50 (nM) | Reference |

| Ethalfluralin | Toxoplasma gondii | ~100 | [7] |

| Oryzalin | Toxoplasma gondii | ~100 | [7] |

| Trifluralin | Toxoplasma gondii | ~300 | [7] |

| Compound 20 | Leishmania donovani | 13.4-fold more active than Oryzalin | [9] |

Table 3: In Vitro Antiparasitic Activity of Dinitroaniline Derivatives

Experimental Protocols

Synthesis of 2,4-Dinitroaniline

This protocol describes a common method for the synthesis of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene.

Materials:

-

2,4-dinitrochlorobenzene

-

Ammonium acetate

-

Ethanol

-

Water

-

Oil bath

-

Reflux condenser

-

Inlet tube for ammonia gas

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

In a wide-mouthed 250-cc flask, combine 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate.

-

Immerse the flask halfway in an oil bath and fit it with a reflux condenser and a wide inlet tube for ammonia gas.

-

Heat the oil bath to 170°C and maintain this temperature for six hours while passing ammonia gas through the reaction mixture.

-

After cooling, break up the solid mass and add 100 cc of water. Heat the mixture to boiling and filter while hot.

-

Dissolve the residue in 500 cc of boiling ethanol.

-

Add water (approximately 150 cc) until the solution becomes turbid.

-

Heat the solution until the turbidity disappears, then allow it to cool slowly.

-

After standing overnight, filter the crystals and dry them. The expected yield is 31–35 g (68–76% of the theoretical amount).[10]

-

For further purification, recrystallize the product from an ethanol/water mixture.[10]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

-

Cells to be tested

-

96-well microtiter plates

-

Culture medium

-

Dinitroaniline derivative stock solution

-

MTT labeling reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the dinitroaniline derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well.

-

Leave the plate at room temperature in the dark for 2 hours or overnight to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[12][13]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[14][15]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Dinitroaniline derivative stock solution

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add GTP to the reaction mixture to initiate polymerization.

-

Add the dinitroaniline derivative at various concentrations to the reaction mixture. Include a vehicle control.

-

Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[16]

Conclusion and Future Perspectives

Dinitroaniline derivatives represent a versatile class of compounds with significant applications in agriculture and medicine. Their well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a solid foundation for the rational design of new and improved derivatives. While their herbicidal properties are well-established, their potential as anticancer and antiparasitic agents is an exciting and rapidly evolving field of research. Future studies should focus on optimizing the therapeutic index of these compounds, enhancing their selectivity for target cells, and exploring novel delivery systems to improve their pharmacokinetic profiles. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further unlock the potential of dinitroaniline derivatives in addressing critical challenges in human health and agriculture.

References

- 1. Dinitroaniline Activity in Toxoplasma gondii Expressing Wild-Type or Mutant α-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 4. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential [mdpi.com]

- 6. Effect of dinitroaniline herbicides on the growth of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Toxoplasma gondii replication by dinitroaniline herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. benchchem.com [benchchem.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Chloro-4,6-dinitroaniline

Introduction

2-Chloro-4,6-dinitroaniline (CAS No. 3531-19-9), also known as 6-Chloro-2,4-dinitroaniline, is an aromatic compound primarily utilized as an intermediate in the synthesis of disperse dyes.[1][2] Given its chemical properties and potential hazards, a thorough understanding of its Material Safety Data Sheet (MSDS) is critical for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the essential safety data, handling procedures, and emergency protocols associated with this compound.

Section 1: Chemical Identification and Properties

2-Chloro-4,6-dinitroaniline is a yellow crystalline solid.[2] Its key physical and chemical properties are summarized below, providing a foundational understanding of its behavior under various conditions.

| Property | Value |

| Molecular Formula | C₆H₄ClN₃O₄[1][3][4] |

| Molecular Weight | 217.57 g/mol [1][3] |

| Appearance | Yellow solid / crystalline powder[2][5] |

| Melting Point | 155 - 160 °C / 311 - 320 °F[3] |

| Boiling Point | 280 °C (rough estimate)[1] |

| Flash Point | 280 °C / 536 °F[5] |

| Decomposition Temperature | 280 °C[3] |

| Vapor Pressure | 7.3 x 10⁻⁶ mmHg at 25°C[1] |

| Water Solubility | Insoluble[3] |

| Synonyms | Benzenamine, 2-Chloro-4,6-Dinitro-[3][5] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under multiple categories. It is harmful if swallowed, inhaled, or in contact with skin, and can cause significant irritation to the skin, eyes, and respiratory system.[3] A notable health hazard is the potential to cause methemoglobinemia.[5]

| Hazard Classification | Category |

| Acute Oral Toxicity | Category 4[3] |

| Acute Dermal Toxicity | Category 4[3] |

| Acute Inhalation Toxicity | Category 4[3] |

| Skin Corrosion/Irritation | Category 2[3] |

| Serious Eye Damage/Irritation | Category 2[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[3] |

Key Hazards:

-

Health Hazards: Harmful if swallowed, in contact with skin, or inhaled.[3] It causes skin and serious eye irritation and may lead to respiratory irritation.[3] Inhalation or absorption can lead to methemoglobinemia, characterized by cyanosis (bluish skin), dizziness, headache, and rapid heart rate due to deficient oxygenation of the blood.[5]

-

Environmental Hazards: The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]

-

Physical Hazards: It is sensitive to sparks and may be explosive when heated.[1] During a fire, it can decompose to generate irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[3][5]

Section 3: Emergency Procedures and Experimental Protocols

Rapid and appropriate response during an emergency is crucial to mitigate harm. The following sections detail the necessary first aid, firefighting, and spill response measures.

First Aid Measures

A systematic approach to first aid is essential following any exposure. The general workflow involves identifying the route of exposure, administering specific aid, and seeking immediate medical attention.

References

A Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-4,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition products of 2-Chloro-4,6-dinitroaniline (C₆H₄ClN₃O₄). Due to the limited availability of direct, in-depth thermal analysis studies on this specific compound in publicly accessible literature, this guide combines available thermochemical data with established knowledge from closely related nitroaromatic compounds. This approach provides a robust framework for understanding its thermal behavior, handling, and potential degradation pathways.

Physicochemical and Thermochemical Properties

2-Chloro-4,6-dinitroaniline is a yellow crystalline solid. A critical aspect of its thermal stability is its enthalpy of formation, which indicates the energy stored within the molecule. Experimental studies have determined key thermochemical parameters for this compound.

Table 1: Physicochemical and Thermochemical Data for 2-Chloro-4,6-dinitroaniline

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃O₄ | [General Knowledge] |

| Molecular Weight | 217.57 g/mol | [General Knowledge] |

| Melting Point | 155 - 160 °C | [Thermo Fisher Scientific] |

| Decomposition Temperature | 280 °C | [Thermo Fisher Scientific] |

| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | ΔfHₘ°(cr) | [Experimental thermochemical study of two chlorodinitroaniline isomers] |

| Standard Molar Enthalpy of Sublimation (298.15 K) | ΔsubHₘ° | [Experimental thermochemical study of two chlorodinitroaniline isomers] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfHₘ°(g) | [Experimental thermochemical study of two chlorodinitroaniline isomers] |

Note: Specific values for enthalpies of formation and sublimation from the cited study are qualitative in the abstract; the full paper would be required for quantitative values.

Thermal Decomposition Analysis

Predicted Thermal Behavior

Based on studies of similar compounds, a DSC analysis would likely reveal a sharp endotherm corresponding to its melting point, followed by a broad, strong exotherm at higher temperatures, indicating thermal decomposition. The onset temperature and the peak of this exotherm would shift to higher temperatures with increasing heating rates. TGA would show a significant mass loss corresponding to the exothermic event observed in the DSC.

Decomposition Products

Safety Data Sheets consistently identify the hazardous decomposition products resulting from the thermal breakdown of 2-Chloro-4,6-dinitroaniline.[1] These gaseous products are formed from the fragmentation of the molecule at elevated temperatures.

Expected Decomposition Products:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride gas (HCl)

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process typically initiated by the cleavage of the weakest bond, which is the C-NO₂ bond. The subsequent reactions involve the interaction of the resulting radicals and further fragmentation of the aromatic ring.

Caption: Proposed thermal decomposition pathway for 2-Chloro-4,6-dinitroaniline.

This proposed pathway begins with the homolytic cleavage of the carbon-nitro bond, which is generally the kinetically determining step. The resulting radicals can then undergo a series of complex reactions, including further fragmentation and oxidation, to form the final stable gaseous products.

Experimental Protocols

To fully characterize the thermal stability and decomposition kinetics of 2-Chloro-4,6-dinitroaniline, a series of established experimental techniques would be employed. The following protocols are based on standard methodologies used for the analysis of energetic materials and nitroaromatic compounds.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol outlines a non-isothermal method to determine the decomposition temperature, heat of decomposition, and to calculate kinetic parameters.

Caption: Experimental workflow for TGA/DSC analysis and kinetic studies.

-

Sample Preparation: A small amount of the sample (1-2 mg) is accurately weighed into an aluminum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Experimental Conditions: The sample is heated from ambient temperature (e.g., 30 °C) to approximately 400 °C under an inert nitrogen atmosphere. The experiment is repeated at several different linear heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Analysis: The onset decomposition temperatures and peak temperatures from the DSC curves at each heating rate are used to calculate the activation energy (Ea) and pre-exponential factor (A) of the decomposition reaction using isoconversional methods like the Kissinger or Ozawa-Flynn-Wall equations. The area under the DSC exotherm is integrated to determine the heat of decomposition (ΔH).

Rotating-Bomb Combustion Calorimetry

This technique is used to determine the standard massic energy of combustion, from which the standard enthalpy of formation in the crystalline state is derived.

-

Sample Preparation: A pellet of the sample is weighed and placed in a silica crucible within a rotating-bomb calorimeter. A known amount of water is added to the bomb.

-

Combustion: The bomb is filled with high-purity oxygen and the sample is ignited. The bomb is rotated to ensure a complete reaction and dissolution of gaseous products.

-

Temperature Measurement: The temperature change of the surrounding water jacket is precisely measured to calculate the energy of combustion.

-

Correction and Calculation: Corrections are made for the heat of combustion of the fuse and for the formation of nitric and hydrochloric acid. The standard massic energy of combustion is then calculated.

Knudsen Effusion Technique

This method is used to measure the vapor pressure of the crystalline solid at different temperatures, allowing for the calculation of the standard molar enthalpy of sublimation.

-

Sample Loading: The sample is placed in a Knudsen effusion cell, which has a small orifice.

-

High Vacuum & Heating: The cell is placed in a high-vacuum system and heated to a series of controlled temperatures.

-

Mass Loss Measurement: The rate of mass loss of the sample due to sublimation through the orifice is measured at each temperature.

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss. The Clausius-Clapeyron equation is then applied to a plot of ln(p) versus 1/T to determine the standard molar enthalpy of sublimation.

Conclusion

2-Chloro-4,6-dinitroaniline is a thermally stable compound up to its melting point, after which it undergoes an energetic decomposition at higher temperatures. The primary decomposition products are gaseous nitrogen oxides, carbon oxides, and hydrogen chloride. While direct experimental data on its decomposition kinetics are scarce, established analytical protocols and knowledge from similar nitroaromatic compounds provide a strong basis for predicting its behavior. The thermochemical data, including its enthalpy of formation, are crucial for safety assessments and for understanding its energy content. Further research employing the detailed experimental protocols outlined in this guide would be invaluable for a more precise quantitative understanding of the thermal decomposition of this molecule.

References

Methodological & Application

Detailed synthesis protocol for 2-Chloro-4,6-dinitroaniline from 2,4-dinitroaniline.

Application Notes and Protocols: Synthesis of 2-Chloro-4,6-dinitroaniline

Introduction

2-Chloro-4,6-dinitroaniline is a chemical intermediate utilized in the synthesis of various organic compounds, including dyes. This document outlines detailed protocols for the synthesis of 2-Chloro-4,6-dinitroaniline, starting from 2,4-dinitroaniline. The primary method described is a direct chlorination process. An alternative method using a different chlorinating agent is also presented. These protocols are intended for researchers and professionals in the fields of chemistry and drug development.

Reaction Scheme

The synthesis involves the direct chlorination of 2,4-dinitroaniline to introduce a chlorine atom at the 2-position of the aromatic ring.

Method 1: Chlorination using Chlorine Gas and Hydrogen Peroxide

This protocol details the synthesis of 2-Chloro-4,6-dinitroaniline via direct chlorination of 2,4-dinitroaniline using chlorine gas, followed by a hydrogen peroxide treatment.

Experimental Protocol

Materials:

-

2,4-dinitroaniline (99.86% purity)

-

Hydrochloric acid (31% mass concentration)

-

Chlorine gas

-

Hydrogen peroxide (27.5% concentration)

-

Water

-

Reactor vessel

-

Stirring apparatus

-

Temperature control system

-

Filtration apparatus (e.g., suction filter)

-

Drying oven

Procedure:

-

Initial Slurry Preparation: In a suitable reactor, combine 350 g of 2,4-dinitroaniline, 700 g of 31% hydrochloric acid, and 500 g of water.[1]

-

Stirring: Heat the mixture to 35 ± 5°C and stir for 2 hours to form a uniform slurry.[1]

-

Chlorination: Introduce 83 g of chlorine gas into the reactor over a period of 4 to 5 hours.[1] Maintain the reaction temperature at 45 ± 5°C throughout the addition.[1]

-

Post-Chlorination Stirring: After the complete addition of chlorine gas, continue stirring the mixture at 45 ± 5°C for an additional 2 hours.[1]

-

Hydrogen Peroxide Treatment: Increase the temperature of the reaction mixture to 60 ± 5°C.[1]

-

Peroxide Addition: Slowly add 96 g of 27.5% hydrogen peroxide to the reaction mixture over 4 hours, while maintaining the temperature at 65 ± 5°C.[1]

-

Final Reaction: After the hydrogen peroxide addition is complete, hold the reaction at 65 ± 5°C for 2 hours.[1]

-

Product Isolation: Cool the reaction mixture and collect the solid product by suction filtration.[1]

-

Drying: Dry the obtained wet product to yield the final 2-Chloro-4,6-dinitroaniline.[1]

Method 2: Chlorination using 1,3-Dichloro-5,5-dimethylhydantoin

This alternative protocol employs 1,3-dichloro-5,5-dimethylhydantoin as the chlorinating agent in an organic solvent.

Experimental Protocol

Materials:

-

2,4-dinitroaniline

-

Ethyl acetate

-

Hydrochloric acid solution (8%)

-

1,3-dichloro-5,5-dimethylhydantoin (Dichlorohydantoin)

-

Reaction kettle with stirrer and temperature control

Procedure:

-

Pulping Step: In a reaction kettle, add 150 mL of ethyl acetate followed by 18 g of 2,4-dinitroaniline.[2]

-

Acidification: To the mixture, add 1 g of 8% hydrochloric acid solution.[2]

-

Heating and Stirring: Heat the mixture to 55°C and stir for 1 hour to create a puree.[2]

-

Chlorination: While maintaining the temperature at 55°C, add 17.5 g of dichlorohydantoin to the slurry in batches.[2]

-

Post-Treatment: The protocol implies a subsequent work-up and purification step to isolate the final product, though specific details are not provided in the source material.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-Chloro-4,6-dinitroaniline using Method 1.

| Parameter | Value | Reference |

| Starting Material | ||

| 2,4-dinitroaniline | 350 g | [1] |

| Reagents | ||

| Hydrochloric acid (31%) | 700 g | [1] |

| Water | 500 g | [1] |

| Chlorine gas | 83 g | [1] |

| Hydrogen peroxide (27.5%) | 96 g | [1] |

| Reaction Conditions | ||

| Initial Slurry Temperature | 35 ± 5°C | [1] |

| Initial Slurry Time | 2 hours | [1] |

| Chlorination Temperature | 45 ± 5°C | [1] |

| Chlorination Time | 4-5 hours | [1] |

| Post-Chlorination Time | 2 hours | [1] |

| H₂O₂ Addition Temperature | 65 ± 5°C | [1] |

| H₂O₂ Addition Time | 4 hours | [1] |

| Final Reaction Temperature | 65 ± 5°C | [1] |

| Final Reaction Time | 2 hours | [1] |

| Product Yield and Purity | ||

| Wet Product Yield | 513 g | [1] |

| Dried Product Yield | 409 g | [1] |

| Product Purity (HPLC) | 98.3% | [1] |

| Overall Yield | 98.4% | [1] |

Mandatory Visualization

Caption: Workflow for the synthesis of 2-Chloro-4,6-dinitroaniline.

References

Application Notes: 2-Chloro-4,6-dinitroaniline as a Key Intermediate in Disperse Dye Synthesis

Introduction

2-Chloro-4,6-dinitroaniline is a pivotal intermediate in the synthesis of azo disperse dyes, which are primarily used for dyeing hydrophobic synthetic fibers like polyester. Its chemical structure, featuring a primary aromatic amine, allows for facile diazotization. The resulting diazonium salt is a potent electrophile that readily couples with electron-rich aromatic compounds to form the characteristic azo chromophore (-N=N-). The presence of two nitro groups and a chlorine atom on the aromatic ring of the diazo component significantly influences the properties of the final dye. These electron-withdrawing groups can enhance the dye's affinity for polyester, improve its sublimation fastness, and shift the absorption maximum to produce deep colors, typically in the blue to navy spectrum.

This document provides detailed protocols for the synthesis of a disperse dye using 2-Chloro-4,6-dinitroaniline as the diazo component. The synthesis of a chloro-analogue of the commercial dye C.I. Disperse Blue 79:1 is presented as a representative example. It is important to note that the commercially available C.I. Disperse Blue 79:1 is synthesized from 2-Bromo-4,6-dinitroaniline.[1][2][3][4][5] The protocols herein are adapted from established methodologies for disperse dye synthesis, including a patented process for the chloro-analogue.[6]

Synthesis of a Disperse Blue Dye

The synthesis is a two-step process involving the diazotization of 2-Chloro-4,6-dinitroaniline followed by the azo coupling with an appropriate coupling component.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of a Disperse Blue dye.

Experimental Protocols

Protocol 1: Diazotization of 2-Chloro-4,6-dinitroaniline

This protocol details the formation of the diazonium salt from 2-Chloro-4,6-dinitroaniline. Due to the low basicity of the amine, diazotization is typically carried out in a strong acid like sulfuric acid using nitrosylsulfuric acid.

-

Preparation of Nitrosylsulfuric Acid: In a flask equipped with a stirrer and thermometer, carefully add sodium nitrite (NaNO₂) in small portions to concentrated sulfuric acid (98%) while maintaining the temperature below 10°C with an ice bath. Stir the mixture until all the sodium nitrite has dissolved to form a clear solution of nitrosylsulfuric acid.

-

Diazotization: Slowly add finely powdered 2-Chloro-4,6-dinitroaniline to the prepared nitrosylsulfuric acid. The temperature should be maintained at 20-25°C during the addition.[6]

-

Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 2-6 hours at 25°C to ensure complete diazotization.[6] The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the coupling of the diazonium salt with the coupling component, 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide.[6][7]

-

Preparation of Coupling Solution: In a separate beaker, prepare a solution of 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide in a mixture of sulfuric acid and water.[6] Cool this solution to -2 to 0°C in an ice-salt bath.

-

Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the cold coupling solution with vigorous stirring.

-

pH Adjustment & Reaction: Maintain the temperature at -2 to 0°C throughout the addition. After the addition is complete, continue to stir the mixture for an additional 2-4 hours.[6]

-

Isolation: The precipitated disperse dye is collected by vacuum filtration.

-